molecular formula C7H9F3N2O B15321747 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B15321747
M. Wt: 194.15 g/mol
InChI Key: AKSWIHGYMVRBGD-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with a trifluoromethylating agent. One common method is the reaction of 1-ethyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a base, such as sodium hydride, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrazol-4-yl)ethanol: Similar structure but lacks the trifluoromethyl group.

    1-(1-ethyl-1H-pyrazol-4-yl)ethanone: Contains a ketone group instead of a hydroxyl group.

    1-(1-ethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of a trifluoromethyl group.

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H9F3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4,6,13H,2H2,1H3

InChI Key

AKSWIHGYMVRBGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C(F)(F)F)O

Origin of Product

United States

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